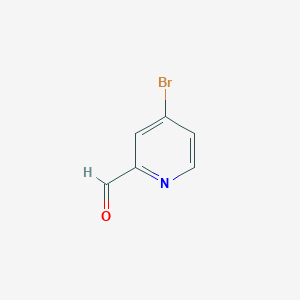

4-Bromopyridine-2-carbaldehyde

描述

Overview of its Significance in Synthetic Chemistry

The significance of 4-bromopyridine-2-carbaldehyde in synthetic chemistry lies in its role as a readily available and highly reactive starting material. chembk.comcymitquimica.com The presence of the electron-withdrawing aldehyde group and the bromine atom on the pyridine (B92270) ring influences its reactivity, enabling chemists to perform a variety of transformations. cymitquimica.com This compound serves as a key precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for molecules with potential applications in medicinal chemistry and materials science. chembk.comcymitquimica.com Its utility is further enhanced by its commercial availability and the development of efficient synthetic routes for its preparation. researchgate.net

Role as a Versatile Synthetic Intermediate in Organic Transformations

The versatility of this compound as a synthetic intermediate is demonstrated by its participation in a multitude of organic reactions. The aldehyde functionality readily undergoes nucleophilic addition, condensation, and oxidation reactions, while the bromine atom is susceptible to substitution and cross-coupling reactions. This allows for a stepwise and controlled construction of complex molecular frameworks.

One notable application is in the synthesis of antirhine (B101062) alkaloids. nih.gov A key step in a general synthetic strategy involves the cyanide-catalyzed imino-Stetter reaction between ethyl 2-aminocinnamate and this compound. nih.gov This reaction highlights the ability of the aldehyde group to participate in C-C bond-forming reactions, a fundamental process in organic synthesis.

Furthermore, this compound is a crucial building block for creating various substituted pyridine derivatives. For instance, it has been utilized in the synthesis of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives, which have been investigated for their hypotensive activities. jst.go.jp The aldehyde group can be transformed into other functional groups or used to construct larger ring systems, while the bromine atom can be replaced through reactions like the Suzuki or Stille coupling to introduce new aryl or alkyl groups. organic-chemistry.org

The compound also serves as a precursor for the synthesis of furopyridines, which are being explored for their affinity to the σ1 receptor. researchgate.net The synthetic route involves a bromine/lithium exchange on the corresponding acetal (B89532) of this compound, followed by addition to a ketone and subsequent cyclization. researchgate.net This demonstrates the utility of the bromine atom as a handle for metallation and subsequent carbon-carbon bond formation.

Below is a table summarizing some of the key reactions and applications of this compound:

| Reaction Type | Reactant(s) | Product Type | Significance/Application | Reference |

| Imino-Stetter Reaction | Ethyl 2-aminocinnamate | Indole-3-acetic acid derivative | Synthesis of antirhine alkaloids | nih.gov |

| Hantzsch Dihydropyridine (B1217469) Synthesis | β-ketoester, ammonia (B1221849) | 4-(4-Bromopyridin-2-yl)-1,4-dihydropyridines | Potential hypotensive agents | jst.go.jp |

| Bromine/Lithium Exchange & Addition | Organolithium reagent, Ketone | Tertiary alcohol | Intermediate for furopyridine synthesis | researchgate.net |

| Suzuki Coupling | Arylboronic acid | 4-Arylpyridine-2-carbaldehydes | Synthesis of biaryl compounds | organic-chemistry.org |

The chemical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C6H4BrNO | nih.govsynquestlabs.com |

| Molecular Weight | 186.01 g/mol | nih.govsynquestlabs.com |

| Appearance | Colorless to pale yellow solid | chembk.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide | chembk.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVQWOKUEZYWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563713 | |

| Record name | 4-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-63-2 | |

| Record name | 4-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromopyridine 2 Carbaldehyde and Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the pyridine (B92270) ring as a key step, incorporating the required substituents either during or after the cyclization process.

The formation of the pyridine nucleus through condensation reactions is a classical and versatile strategy in heterocyclic chemistry. acsgcipr.org Methods such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses involve the condensation of carbonyl compounds, enamines, or nitriles with a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt. acsgcipr.org These multi-component reactions (MCRs) allow for the construction of highly functionalized pyridines. acsgcipr.org

In principle, a substituted analogue of 4-Bromopyridine-2-carbaldehyde could be assembled using starting materials that already contain the bromine atom and a protected or precursor form of the aldehyde group. For instance, the Hantzsch synthesis, which typically yields a dihydropyridine (B1217469) that requires subsequent oxidation, could be adapted. acsgcipr.org However, the direct incorporation of both a bromo-substituent at the 4-position and a formyl group at the 2-position via these classical condensation methods is often challenging due to the reactivity of the aldehyde and the potential for side reactions.

The introduction of a formyl group onto a pre-formed pyridine ring is a common strategy. The Vilsmeier-Haack reaction, for example, is a well-established method for the formylation of electron-rich aromatic and heteroaromatic rings. This reaction has been applied to introduce a carbaldehyde group onto substituted imidazo[1,2-a]pyridine (B132010) rings, which are structurally related to pyridine. researchgate.net

Another approach involves the introduction of a precursor group at the C-2 position, which can later be converted into an aldehyde. For example, a methyl or vinyl group can be introduced and subsequently oxidized to the desired carbaldehyde. Ozonolysis of a 2-vinyl group is an effective method to generate the 2-carboxaldehyde in high yield. google.com Similarly, the oxidation of a 2-methyl group, often with selenium dioxide, can yield the corresponding aldehyde. google.com These methods provide a pathway to the formyl group after the main pyridine skeleton is established.

Derivatization Strategies from Related Pyridine Compounds

Derivatization of existing pyridine compounds is the most frequently employed and often most efficient route to this compound. These methods leverage the availability of various substituted pyridine starting materials.

A highly effective and direct route to this compound starts from precursors that already contain the 4-bromo substituent. The most common precursor is 4-Bromo-2-pyridinemethanol, which can be readily oxidized to the target aldehyde. chemicalbook.comchemicalbook.com This transformation avoids the complexities of ring formation and directly installs the desired functionality. The functionalization of pyridines at positions remote from the nitrogen atom, such as C4, can be challenging, making the use of pre-brominated starting materials advantageous. researchgate.netscite.ai

Another potential precursor is 2-methyl-4-bromopyridine. The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-4-nitropyridine, which undergoes condensation with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine (B19543). google.com Subsequent reduction of the nitro group and a Sandmeyer-type reaction on the resulting 2-methyl-4-aminopyridine (B1174260) introduces the bromine atom. google.com The methyl group can then be oxidized to the carbaldehyde.

Substituted pyridinamines are versatile starting materials for the synthesis of various pyridine derivatives. For instance, 2-amino-4-bromopyridine (B18318) can be synthesized from 2,4-dibromopyridine-N-oxide via an ammoniation reaction followed by reduction. google.com While the direct conversion of the amino group to a formyl group is not straightforward, it can be transformed into other functional groups that serve as precursors.

A more common route involves using the amino group to introduce a different halide or functional group via diazotization followed by a Sandmeyer reaction. For example, 2-methyl-4-aminopyridine can be converted to 2-methyl-4-bromopyridine. google.com This is achieved by reacting the aminopyridine with hydrobromic acid, followed by treatment with bromine and sodium nitrite (B80452) at low temperatures. google.com The resulting 2-methyl-4-bromopyridine is then a direct precursor for oxidation to this compound.

| Starting Material | Key Reagents | Product | Yield |

| 2-methyl-4-aminopyridine | 1. 48% HBr, Bromine2. 40% Sodium Nitrite | 2-methyl-4-bromopyridine | 95% |

| 2,4-dibromopyridine-N-oxide | 1. Ammonia water2. Reducing agent (e.g., Raney-Ni/H₂, Iron powder/HCl) | 2-amino-4-bromopyridine | up to 80.5% |

This table summarizes synthetic routes involving substituted pyridinamines as precursors.

Oxidation and reduction reactions are fundamental to the synthesis of this compound from its precursors. The most prominent example is the oxidation of an alcohol to an aldehyde. lumenlearning.com The synthesis of this compound is commonly achieved by the oxidation of 4-Bromo-2-pyridinemethanol (also known as (4-bromopyridin-2-yl)methanol). chemicalbook.com

A widely used method for this transformation is the Swern oxidation. chemicalbook.com This procedure involves activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures (e.g., -60 °C), followed by the addition of the alcohol precursor. A hindered base, such as triethylamine (B128534) (TEA), is then added to complete the reaction, yielding the aldehyde. chemicalbook.com This method is known for its mild conditions and high efficiency.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 2-hydroxymethyl-4-bromopyridine | 1. Oxalyl chloride, DMSO2. Triethylamine (TEA) | Dichloromethane (DCM) | -60 °C to room temp. | 75% | chemicalbook.com |

This table details a specific oxidation sequence for the synthesis of this compound.

Conversely, reduction sequences can be used to prepare precursors. For example, the synthesis of 2-amino-4-bromopyridine from 2-amino-4-bromo-pyridine-N-oxide involves a reduction step to remove the N-oxide. google.com Similarly, the preparation of 2-methyl-4-aminopyridine from 2-methyl-4-nitropyridine requires the reduction of the nitro group, commonly achieved through catalytic hydrogenation with Pd/C. google.com These reduction and oxidation steps are crucial for manipulating functional groups on the pyridine ring to arrive at the desired product.

Catalytic and Advanced Synthesis Techniques for this compound and Analogues

The synthesis of this compound and its analogues is increasingly benefiting from advanced catalytic techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These modern approaches, including photochemical, electrochemical, and green chemistry methodologies, represent the forefront of synthetic organic chemistry.

Photochemical Synthesis Applications

Photochemical methods, utilizing light energy to drive chemical reactions, offer unique pathways for the synthesis and functionalization of heterocyclic compounds. While direct photochemical synthesis of this compound is not extensively documented, analogous reactions provide insight into potential applications.

One notable advancement is the redox-neutral formylation of aryl chlorides, which can be conceptually extended to aryl bromides like 4-bromopyridine (B75155). This method employs a combination of nickel and photoredox catalysis to achieve the C-H functionalization of an inexpensive solvent, 1,3-dioxolane, and subsequent coupling to the aryl halide. nih.gov A key advantage is the avoidance of high-pressure carbon monoxide gas and stoichiometric reductants, which are common in traditional carbonylation reactions. nih.gov The reaction proceeds under mild conditions, making it tolerant of a wide range of functional groups. nih.gov

Another relevant photochemical strategy involves the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This transition-metal-free approach utilizes single electron transfer (SET) from the Grignard reagent to the bromopyridine, initiated by purple light, to generate a pyridyl radical. organic-chemistry.org This method is compatible with various Grignard reagents, including alkyl, aryl, and heteroaryl species. organic-chemistry.org While this reaction introduces alkyl or aryl groups rather than a formyl group, it demonstrates a powerful light-mediated strategy for the functionalization of the pyridine ring at the bromo-substituted position.

Table 1: Examples of Analogous Photochemical Reactions for Pyridine Functionalization

| Reactant | Reagent(s) | Catalyst(s) | Light Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | 1,3-Dioxolane | NiCl₂·glyme, dtbbpy, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | 4-Formylbenzonitrile | 89 | nih.gov |

| 2-Bromopyridine | Phenylmagnesium bromide | None | Purple LED (405 nm) | 2-Phenylpyridine | 95 | organic-chemistry.org |

| 4-Bromopyridine | Methylmagnesium bromide | None | Purple LED (405 nm) | 4-Methylpyridine | 85 | organic-chemistry.org |

This table presents data from analogous photochemical reactions that could conceptually be applied to the synthesis of functionalized pyridine derivatives.

Electrochemical Synthesis Pathways

Electrochemical synthesis, which employs electrical current to drive redox reactions, presents a powerful and often more sustainable alternative to conventional chemical synthesis. The application of electrochemistry to the synthesis of pyridine aldehydes and their derivatives is an area of growing interest.

While a direct electrochemical synthesis of this compound from a simple precursor is not prominently reported, related electrochemical transformations on pyridine rings highlight the potential of this methodology. For instance, the electrooxidation of 2-methylpyridine (B31789) at a PbO₂-SPE composite electrode has been studied. jlu.edu.cn This process, which can be a key step in converting a methyl group to an aldehyde, demonstrates the feasibility of using electrochemical methods for the oxidation of substituted pyridines. The use of a solid polymer electrolyte (SPE) can also enhance the efficiency and selectivity of the reaction. jlu.edu.cn

Furthermore, electrochemical methods have been employed in the synthesis of more complex heterocyclic structures starting from pyridine-2-carbaldehyde derivatives. An example is the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines through a cascade process involving pyridine-2-carboxaldehydes, amines, and NH₄SCN. rsc.org In this reaction, the electrochemical oxidation of the thiocyanate (B1210189) anion generates the cyanide species in situ. rsc.org This illustrates the power of electrochemistry to generate reactive intermediates under mild conditions, avoiding the direct handling of toxic reagents.

Table 2: Examples of Electrochemical Reactions Involving Pyridine Derivatives

| Starting Material | Electrode(s) | Mediator/Electrolyte | Product Type | Key Transformation | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridine | PbO₂-SPE (anode) | Not specified | Pyridine-2-carbaldehyde (potential) | Oxidation of methyl group | jlu.edu.cn |

| Pyridine-2-carbaldehyde | Carbon felt (anode), Platinum plate (cathode) | NH₄SCN | 1-Cyano-imidazo[1,5-a]pyridine | Imine formation and oxidative cyclization | rsc.org |

This table showcases electrochemical reactions on pyridine derivatives, indicating potential pathways for the synthesis or modification of pyridine aldehydes.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. These approaches focus on aspects such as atom economy, use of renewable resources, and avoidance of hazardous substances.

In the context of synthesizing pyridine aldehydes and their analogues, several green strategies have been explored. One approach involves the use of biocatalysis. For example, recombinant microbial whole cells have been used as catalysts for the oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine. rsc.org This biotransformation avoids the use of harsh oxidizing agents like potassium permanganate, which are common in traditional chemical syntheses and generate significant waste. rsc.org Such biocatalytic oxidations could be adapted for the selective oxidation of 4-bromo-2-methylpyridine (B16423) to 4-bromo-2-(hydroxymethyl)pyridine, a direct precursor to this compound.

Another green chemistry approach is the development of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. An environmentally friendly procedure for the synthesis of novel pyridine derivatives has been reported via a one-pot, four-component reaction under microwave irradiation or conventional heating. nih.gov While not directly producing this compound, this methodology exemplifies the efficiency and sustainability of multicomponent reactions in constructing complex pyridine scaffolds.

The use of greener solvents and catalysts is also a cornerstone of green chemistry. Research into the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlights the application of green chemical principles, such as the use of phase transfer catalysts to facilitate reactions in more environmentally benign solvent systems. Furthermore, the development of catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant is a significant area of green oxidation chemistry. acsgcipr.orgacsgcipr.org For the oxidation of the precursor alcohol to this compound, employing a catalyst like TEMPO with a co-oxidant such as sodium hypochlorite (B82951) in a biphasic system represents a greener alternative to stoichiometric heavy metal oxidants. acsgcipr.org

Table 3: Overview of Green Chemistry Approaches Relevant to Pyridine Derivative Synthesis

| Green Chemistry Principle | Synthetic Application | Reactant/Substrate | Reagent/Catalyst | Advantage | Reference |

|---|---|---|---|---|---|

| Use of Biocatalysts | Hydroxylation of methyl groups | 2,6-Lutidine | Recombinant E. coli expressing xylene monooxygenase (XMO) | Avoids harsh chemical oxidants, milder reaction conditions. | rsc.org |

| Multicomponent Reactions | One-pot synthesis of polysubstituted pyridines | 4-Formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | None (Microwave irradiation) | High atom economy, reduced waste and reaction time. | nih.gov |

| Use of Safer Oxidants | Alcohol Oxidation | Generic Alcohol | TEMPO/NaOCl | Replaces toxic heavy metal oxidants (e.g., CrO₃). | acsgcipr.org |

This table summarizes various green chemistry strategies and their potential application in the synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Mechanisms of 4 Bromopyridine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-bromopyridine-2-carbaldehyde is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the bromo-substituent.

The most fundamental reaction of the aldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This process leads to a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org This reaction is general for aldehydes and ketones. libretexts.org

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbaldehyde. For instance, the reaction of related bromopyridine aldehydes with organometallic species is a standard method for creating new carbon-carbon bonds and synthesizing secondary alcohols. clockss.org While specific examples for this compound are not detailed in the provided literature, the reaction of 6-bromopyridine-2-carbaldehyde (B14951) with various organometallic reagents to produce the corresponding secondary alcohols proceeds in good yields, suggesting a similar reactivity profile for the 4-bromo isomer. clockss.org

Table 1: Examples of Nucleophilic Addition to a Related Bromo-Pyridine-Carbaldehyde

| Electrophile | Nucleophile (Reagent) | Product | Yield (%) |

|---|---|---|---|

| 6-bromopyridine-2-carbaldehyde | Phenylmagnesium bromide | (6-bromopyridin-2-yl)(phenyl)methanol | 81 |

| 6-bromopyridine-2-carbaldehyde | (4-chlorophenyl)magnesium bromide | (6-bromopyridin-2-yl)(4-chlorophenyl)methanol | 75 |

Data derived from studies on analogous compounds. clockss.org

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of an imine involves the nucleophilic addition of the amine to the aldehyde, followed by dehydration. masterorganicchemistry.com

This reactivity is exploited in the synthesis of more complex molecules. For example, this compound can be reacted with an amine, and the resulting imine can be subsequently reduced in a one-pot process to form a secondary amine. ambeed.com This sequence is a key step in the synthesis of various substituted pyridine derivatives. ambeed.comcnr.it Imine condensation around a metal template is also a powerful method for constructing complex supramolecular structures like metallo-organic cages. cnr.it

The aldehyde functional group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde group in this compound to the corresponding primary alcohol, (4-bromopyridin-2-yl)methanol, can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is often performed following an imine formation step, in a process known as reductive amination, where NaBH(OAc)₃ is a common reagent for reducing the intermediate imine. ambeed.com

Oxidation: The aldehyde can be oxidized to 4-bromopyridine-2-carboxylic acid. chemicalbook.com This transformation is a common synthetic step, and the resulting carboxylic acid is a versatile intermediate for further functionalization, including in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com

Reactivity of the Bromine Substituent on the Pyridine Ring

The bromine atom at the C4 position of the pyridine ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a metal catalyst, typically palladium, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. eie.gr

Cross-coupling reactions are powerful tools in modern organic synthesis. eie.gr For bromopyridines, these reactions enable the introduction of a wide variety of substituents onto the pyridine core. The bromo-substituent is generally more reactive in these couplings than a chloro-substituent.

Palladium catalysts are exceptionally effective for mediating cross-coupling reactions involving organohalides. eie.grumd.edu

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, pairing an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comuni-rostock.de 4-Bromopyridine (B75155) derivatives are excellent substrates for Suzuki couplings. umd.edumdpi.com For instance, the coupling of 5-bromopyridine-2-carboxaldehyde, a close isomer, with arylboronic esters proceeds efficiently to yield biaryl aldehydes. cnr.it This suggests that this compound would react similarly to produce a diverse range of 4-aryl-pyridine-2-carbaldehydes. The reaction is tolerant of various functional groups and is a cornerstone for synthesizing biaryl and heterobiaryl compounds. mdpi.comnih.govrsc.org

Table 2: Representative Suzuki-Miyaura Coupling with a Bromo-Pyridine-Aldehyde Analogue

| Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-bromopyridine-2-carboxaldehyde | Benzo-18-crown-6-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Li₂CO₃ / LiCl | 5-(benzo[b] cymitquimica.comclockss.orgmdpi.comnih.govhepatochem.comresearchgate.nethexaoxacyclooctadecin-4'-yl)picolinaldehyde | 79 |

Data derived from a study on an analogous compound. cnr.it

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane), catalyzed by palladium. mdpi.com This method is also effective for creating new carbon-carbon bonds with bromopyridines. mdpi.comresearchgate.net For example, Stille-type cross-couplings have been used to prepare various 2,2′-bipyridines from stannylated pyridines and bromopyridines. mdpi.com Although highly effective, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents used. mdpi.com

Decarbonylative Suzuki Coupling: A more advanced and indirect method for functionalizing the pyridine ring is through a decarbonylative cross-coupling. In this strategy, the aldehyde group of this compound would first be oxidized to the corresponding carboxylic acid. This heterocyclic carboxylic acid can then undergo a palladium-catalyzed decarbonylative Suzuki cross-coupling with an arylboronic acid. nih.govorganic-chemistry.orgnsf.gov This reaction forges a new biaryl bond at the position of the former carboxylic acid group, expelling carbon monoxide in the process. nih.govorganic-chemistry.org This method provides an alternative route to biaryl compounds, using readily available carboxylic acids instead of the more traditional organohalides as the direct coupling partner for the Suzuki reaction. nih.govnsf.gov

Cross-Coupling Reactions

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. These reactions often offer an alternative to traditional palladium-catalyzed couplings, sometimes with unique reactivity and selectivity. wisc.edu

One of the significant applications of nickel catalysis is in cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent. nih.govacs.org This approach avoids the pre-formation of organometallic reagents, which can be sensitive or difficult to prepare. For instance, nickel-catalyzed reductive coupling reactions can join aryl halides like this compound with other electrophiles, such as alkyl halides. nih.gov Mechanistic studies suggest that in some dual catalytic systems, a nickel catalyst activates the aryl halide, while a co-catalyst, such as cobalt, activates the alkyl halide. nih.gov

The choice of ligand is crucial in these reactions, with bipyridine-based ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) often being effective. nih.gov The reaction conditions, including the choice of reductant and solvent, also play a significant role in the efficiency and selectivity of the coupling. wisc.edunih.gov

A notable development is the use of photoredox catalysis in conjunction with nickel catalysis. This dual catalytic system can generate radicals from alkyl halides, which then participate in the nickel-catalyzed cross-coupling cycle. acs.org This method has expanded the scope of cross-coupling reactions to include a wider range of coupling partners.

| Catalyst System | Coupling Partner | Reaction Type | Key Features |

| (dtbbpy)NiBr₂ / Co(Pc) | Alkyl Halides | Cross-Electrophile Coupling | Dual catalytic system, rational optimization by modifying catalyst loadings. nih.gov |

| Ni/Photoredox Catalyst | Alkyl Halides | Photoredox/Nickel Dual Catalysis | Generates alkyl radicals for cross-coupling. acs.org |

| NiCl₂(dme)/bipyridine | Primary Amines (activated) | Reductive Cross-Coupling | Avoids stoichiometric organometallic reagents. rsc.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions represent another important class of transformations for aryl halides, including this compound. These methods are often more cost-effective than palladium-catalyzed reactions and can be particularly effective for forming carbon-heteroatom bonds.

The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-N, C-O, and C-S bonds. While early versions of this reaction required harsh conditions, significant progress has been made in developing milder and more efficient protocols, often through the use of specific ligands. mdpi.comresearchgate.net The mechanism of copper-catalyzed amination is often proposed to involve oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination. mdpi.comresearchgate.net

Copper can also facilitate Suzuki-Miyaura-type couplings, particularly for challenging substrates like electron-deficient 2-heterocyclic boronates where palladium catalysis may give low conversions. organic-chemistry.org Mechanistic investigations suggest that copper may play a role in the catalytic cycle, potentially facilitating the transmetalation step. organic-chemistry.org

| Catalyst/Mediator | Reagent | Reaction Type | Key Features |

| Copper(I) salts | N-Nucleophiles (e.g., amines) | Ullmann Condensation (C-N coupling) | Forms carbon-heteroatom bonds; ligand development has led to milder conditions. mdpi.comresearchgate.net |

| Copper(I) | 2-Heterocyclic Boronates | Suzuki-Miyaura Coupling | Enhances yields for difficult couplings. organic-chemistry.org |

| Copper Catalyst | β-ketoesters and alkynes | [3+2] Cycloaddition | Involves C(sp³)–H functionalization. rsc.org |

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling is a powerful strategy for C-C bond formation that couples two different electrophiles using a reducing agent, thereby avoiding the need for pre-formed organometallic reagents. nih.govacs.org This methodology is particularly valuable for synthesizing molecules with complex functionalities.

Nickel is a commonly used catalyst for these reactions. wisc.edu For instance, the nickel-catalyzed coupling of aryl halides with alkyl halides has been extensively studied. nih.gov A dual catalytic system, often employing nickel and a co-catalyst like cobalt, can be used to selectively activate each electrophile. nih.gov The reaction outcomes can be fine-tuned by adjusting the catalyst loadings based on the reactivity of the substrates. nih.gov

Metallaphotoredox catalysis has emerged as a versatile strategy for cross-electrophile coupling. princeton.edu This approach combines a photoredox catalyst with a nickel catalyst to couple aryl halides with a wide range of activated alkyl chlorides, such as α-chloroketones and α-chloroesters. princeton.edu This method is predicated on a halogen atom abstraction/nickel radical-capture mechanism. princeton.edu

| Catalytic System | Electrophile 1 | Electrophile 2 | Key Features |

| Ni/Co dual catalyst | Aryl Halide | Alkyl Halide | Rationally optimized by varying catalyst loadings. nih.gov |

| Ni/Photoredox catalyst | Aryl Halide | α-Chloro Carbonyls | Unified method for α-arylation of diverse activated alkyl chlorides. princeton.edu |

| Ni catalyst | Aryl Halide | Tertiary Alkyl Bromides | Provides access to alkylated pyridines with all-carbon quaternary centers. organic-chemistry.org |

Grignard Reagent Interactions and Alkylation

The aldehyde group of this compound is a primary site for reaction with Grignard reagents (R-MgX). masterorganicchemistry.compressbooks.pub These organomagnesium compounds are potent nucleophiles that readily add to the electrophilic carbonyl carbon. masterorganicchemistry.compressbooks.pub

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the aldehyde. This 1,2-addition breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate. pressbooks.pub Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.compressbooks.pub

It is important to note that Grignard reagents are also strong bases. masterorganicchemistry.com While this compound lacks highly acidic protons that would be readily deprotonated by the Grignard reagent, the presence of acidic functional groups in more complex substrates can lead to side reactions.

In some cases, Grignard reagents can also participate in cross-coupling reactions with the bromo-substituent of the pyridine ring, typically catalyzed by a transition metal like nickel or palladium. google.com However, the high reactivity of the aldehyde group often favors nucleophilic addition. A notable exception is the purple light-promoted radical coupling of bromopyridines with Grignard reagents, which can proceed without a transition metal catalyst. organic-chemistry.org This reaction is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine. organic-chemistry.org

| Reagent | Reaction Site | Product Type | Mechanism |

| Grignard Reagent (e.g., R-MgBr) | Aldehyde Carbonyl | Secondary Alcohol | Nucleophilic Addition. masterorganicchemistry.compressbooks.pub |

| Grignard Reagent (with purple light) | C-Br bond | Alkylated Pyridine | Single Electron Transfer (SET). organic-chemistry.org |

| Grignard Reagent (with Ni/Pd catalyst) | C-Br bond | Alkylated Pyridine | Cross-Coupling. google.com |

Regioselective Functionalization of the Pyridine Core

The pyridine ring in this compound can undergo regioselective functionalization, allowing for the introduction of various substituents at specific positions. The existing bromo and aldehyde groups direct the position of further reactions.

The bromine at the C-4 position is a key handle for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are typically catalyzed by palladium or nickel complexes. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

The regioselectivity of lithiation or magnesiation can be influenced by the substituents on the pyridine ring. mdpi.comresearchgate.net For instance, in related substituted pyridines, directed ortho-metalation can occur at a position adjacent to a directing group. The aldehyde group at C-2 and the nitrogen atom can influence the regioselectivity of such reactions.

In some instances, a blocking group strategy can be employed to achieve high regioselectivity in functionalization reactions. For example, a maleate-derived blocking group has been used to control Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. scispace.comacs.orgnih.gov This approach allows for the introduction of alkyl groups at C-4 with high selectivity, after which the blocking group can be removed. scispace.comacs.orgnih.gov

| Reaction Type | Position | Reagents/Catalysts | Key Features |

| Cross-Coupling (e.g., Suzuki) | C-4 | Pd or Ni catalyst, Boronic acid/ester | Functionalization at the site of the bromine atom. |

| Minisci-type Decarboxylative Alkylation | C-4 | AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | Requires a blocking group for high regioselectivity. scispace.comnih.gov |

| Halogen-Magnesium Exchange | C-4 | i-PrMgCl·LiCl | Forms a Grignard reagent at the C-4 position for further reactions. researchgate.net |

| Directed ortho-Lithiation | C-3 or C-5 | Strong lithium base (e.g., LiTMP) | Directed by existing functional groups. mdpi.com |

Comprehensive Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Cross-Coupling Mechanisms: The mechanisms of nickel-catalyzed cross-coupling reactions are complex and can involve multiple oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). acs.org In cross-electrophile couplings, a proposed pathway involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the aryl halide (this compound). The resulting arylnickel(II) intermediate can then react with the second electrophile, often through a radical-based mechanism. nih.gov Kinetic studies can help elucidate the rate-determining step, which can vary depending on the specific catalytic system and substrates.

For copper-catalyzed reactions, such as C-N coupling, both ionic (oxidative addition/reductive elimination) and radical (single-electron transfer) pathways have been proposed. mdpi.comresearchgate.net The operative mechanism can depend on the ligands, solvent, and the nature of the nucleophile.

Grignard Addition Mechanism: The mechanism of Grignard addition to the aldehyde is a well-established nucleophilic addition. masterorganicchemistry.compressbooks.pub The key step is the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub Kinetic studies of this reaction would likely show a dependence on the concentration of both the aldehyde and the Grignard reagent.

Kinetic Studies: Kinetic studies on the cleavage of haloaromatic radical anions provide insight into the initial steps of some reductive coupling reactions. researchgate.net Techniques like redox catalysis can be used to measure the rate constants for the cleavage of the carbon-halogen bond in the radical anion intermediate. researchgate.net Such studies have been performed on related bromopyridines and show that the rate of cleavage is dependent on the standard potential for the formation of the radical anion. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are also valuable tools for elucidating reaction pathways and transition state energies, complementing experimental kinetic data. rsc.org

Applications of 4 Bromopyridine 2 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The dual functionality of 4-bromopyridine-2-carbaldehyde allows for its strategic use in the construction of a diverse range of complex heterocyclic structures. The aldehyde group serves as a handle for condensation and addition reactions, while the bromo substituent is a prime site for metal-catalyzed cross-coupling reactions, enabling the extension of the molecular framework.

The this compound scaffold is adeptly employed for the synthesis of more complex, substituted pyridine (B92270) derivatives. The reactivity of both the aldehyde and the bromo group can be harnessed in a controlled manner to introduce a variety of substituents onto the pyridine core.

The aldehyde functionality is a key reactive site for forming new carbon-carbon bonds. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction involves a nucleophilic addition to the aldehyde's carbonyl group, followed by a dehydration step, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.orgbas.bgresearchgate.net This process is highly efficient for creating α,β-unsaturated systems attached to the pyridine ring.

Simultaneously, the bromine atom at the 4-position provides a versatile handle for introducing aryl, alkyl, or other functional groups through various palladium-catalyzed cross-coupling reactions. nih.govthieme-connect.deresearchgate.net Reactions such as the Suzuki-Miyaura coupling (with boronic acids) or Stille coupling (with organostannanes) allow for the formation of a new carbon-carbon bond at this position, significantly increasing the molecular complexity. By combining these transformations, chemists can systematically build highly functionalized pyridine-based molecules.

| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde (-CHO) | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), weak base (e.g., piperidine) | Pyridine with an α,β-unsaturated substituent at the 2-position |

| Suzuki-Miyaura Coupling | Bromo (-Br) | Aryl/alkyl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Pyridine with a new aryl/alkyl substituent at the 4-position |

Bipyridines are a crucial class of ligands in coordination chemistry and building blocks for functional materials. The palladium-catalyzed homocoupling of bromopyridines is a well-established and efficient method for constructing symmetrical bipyridine frameworks. nih.govnih.gov In this type of reaction, two molecules of a bromopyridine are coupled in the presence of a palladium catalyst and a reducing agent to form a new carbon-carbon bond between the pyridine rings.

This compound can serve as a substrate in such homocoupling reactions. The reaction would yield 4,4'-bipyridine (B149096) derivatives that are symmetrically substituted at the 2 and 2' positions with carbaldehyde groups. These resulting dialdehydes are themselves valuable precursors for synthesizing more complex macrocycles and polymers.

Porphyrins are large macrocyclic compounds that play vital roles in biological systems (e.g., heme and chlorophyll) and have applications in materials science and medicine. wpi.educhemijournal.com The synthesis of synthetic porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914), a method pioneered by Lindsey. acs.orgtcichemicals.com

In this context, this compound can be utilized as the aldehyde component. The condensation reaction with pyrrole would lead to the formation of a meso-tetrakis(4-bromopyridin-2-yl)porphyrin. rsc.org The resulting porphyrin framework is peripherally decorated with four 4-bromopyridyl units. The bromine atoms on these pyridine substituents can be further functionalized via post-synthetic modifications, such as cross-coupling reactions, allowing for the attachment of other groups to the porphyrin periphery. This approach enables the fine-tuning of the porphyrin's electronic properties and solubility. rsc.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. scispace.com They are constructed from organic building blocks, known as linkers or monomers, which are connected by strong covalent bonds. chemicalbook.com Aldehydes are among the most common linkers used in COF synthesis, typically reacting with multitopic amines to form stable imine linkages.

This compound is an ideal candidate for a linker in the synthesis of pyridine-containing COFs. nih.gov Its aldehyde group can readily undergo condensation with amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form a porous, crystalline framework. The incorporation of the 4-bromopyridine (B75155) unit introduces nitrogen atoms into the COF backbone, which can act as metal-binding sites or hydrogen-bonding sites. Furthermore, the bromine atoms provide reactive handles within the pores of the COF, which can be used for post-synthetic modification to introduce new functional groups and tailor the properties of the material for specific applications like gas storage or catalysis.

Intermediate in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are relevant to the design of biologically active molecules. Its ability to participate in a variety of chemical transformations makes it a useful intermediate in the synthesis of compounds for pharmaceutical and agrochemical research.

Curcumin (B1669340), a natural compound extracted from turmeric, has attracted significant interest for its wide range of pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. researchgate.net Consequently, the synthesis of curcumin analogues with improved properties is an active area of research. wikipedia.org

This compound has been identified as a reagent for synthesizing curcumin analogues. The synthesis typically involves a condensation reaction, such as the Knoevenagel condensation, between the aldehyde group of this compound and the active methylene group of the β-diketone moiety in curcumin or a related precursor. This reaction creates a new molecular scaffold that combines the structural features of pyridine with the core structure of curcumin, potentially leading to compounds with novel or enhanced biological activities.

| Target Bioactive Analogue | Synthetic Reaction | Role of this compound |

|---|---|---|

| Curcumin Analogues | Knoevenagel Condensation | Provides the pyridyl-aldehyde component for condensation with the active methylene group of a curcumin precursor. |

Preparation of Dihydropyridine (B1217469) Calcium Antagonists

This compound serves as a crucial starting material in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, a prominent class of L-type calcium channel blockers. researchgate.net These compounds are widely used in the treatment of cardiovascular diseases, most notably hypertension and angina. researchgate.net The primary synthetic route employing this aldehyde is the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the core DHP ring system. thermofisher.comwikipedia.org

In a typical Hantzsch reaction, this compound is condensed with two equivalents of a β-ketoester (such as ethyl acetoacetate) and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a series of intermediates to form the 1,4-dihydropyridine ring. The 4-bromopyridin-2-yl group from the initial aldehyde is thereby installed at the C4 position of the resulting DHP scaffold, a critical position for determining the pharmacological activity of the molecule. This one-pot synthesis is an efficient method for creating structurally diverse DHP libraries for biological screening. researchgate.net The resulting compounds, such as the one depicted in the table below, are investigated for their ability to modulate calcium ion transport. academie-sciences.fr

Table 1: General Structure of Dihydropyridine Calcium Antagonists from this compound This table illustrates the core structure of 1,4-dihydropyridine derivatives synthesized using this compound via the Hantzsch reaction. The 'R' groups represent positions where various substituents can be placed, typically derived from the β-ketoester component.

| Feature | Description |

| Core Scaffold | 1,4-Dihydropyridine |

| C4-Substituent | 4-Bromopyridin-2-yl |

| General Structure | |

| Synthetic Method | Hantzsch Dihydropyridine Synthesis |

| Therapeutic Class | L-type Calcium Channel Blocker |

Precursor for Biaryl Mannoside FimH Inhibitors

In the development of novel anti-infective agents, this compound functions as a key precursor for synthesizing biaryl mannoside inhibitors of the bacterial lectin FimH. nih.gov FimH is an adhesin protein located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), and it plays a critical role in the initial stages of urinary tract infections (UTIs) by binding to mannosylated proteins on the surface of bladder cells. uiowa.edunih.gov Blocking this interaction with a FimH antagonist can prevent bacterial colonization and subsequent infection, offering a non-antibiotic therapeutic strategy. uiowa.edunih.gov

The molecular structure of potent FimH inhibitors often incorporates a biaryl moiety linked to a mannose sugar. nih.gov this compound is an ideal building block for constructing the pyridyl-containing part of this biaryl system. The bromine atom on the pyridine ring is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the efficient formation of a carbon-carbon bond with another aromatic partner (e.g., a phenylboronic acid derivative), thereby assembling the core biaryl scaffold.

The aldehyde group provides an additional site for chemical modification, which can be transformed either before or after the biaryl coupling to introduce other necessary functionalities or to serve as an attachment point for other parts of the inhibitor. The inclusion of the pyridine ring in the biaryl aglycone has been shown to be favorable for achieving high binding affinity to the FimH protein. nih.gov

Derivatization for Lead Compound Generation in Drug Discovery

The generation of lead compounds in drug discovery relies on the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR). This compound is an exceptionally useful scaffold for this purpose due to its two distinct and reactive functional groups, which allow for systematic and combinatorial derivatization.

The aldehyde group is a versatile handle for a variety of chemical transformations. It can participate in reductive aminations to produce a wide range of secondary and tertiary amines, undergo Wittig reactions to form alkenes, or react with organometallic reagents (e.g., Grignard reagents) to yield secondary alcohols. These reactions introduce significant structural diversity around the 2-position of the pyridine ring.

Concurrently, the bromine atom at the 4-position serves as a classic anchor point for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents, including alkyl, alkynyl, and aryl groups, through reactions like Suzuki, Heck, Sonogashira, and Stille couplings. The ability to modify the molecule at two separate sites allows medicinal chemists to fine-tune steric and electronic properties, optimize pharmacokinetic profiles, and ultimately develop potent and selective lead compounds for various therapeutic targets.

Table 2: Representative Derivatization Reactions of this compound for Chemical Library Synthesis This interactive table summarizes key reactions that can be performed on the aldehyde and bromo functional groups of this compound to generate diverse derivatives for drug discovery screening.

| Functional Group | Reaction Name | Reagents | Resulting Functional Group |

| Aldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldehyde | Grignard Reaction | RMgBr | Secondary Alcohol |

| Bromo | Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | Biaryl |

| Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Aryl-Alkynyl |

| Bromo | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkenyl |

Spectroscopic Characterization and Computational Investigations of 4 Bromopyridine 2 Carbaldehyde

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy of 4-Bromopyridine-2-carbaldehyde provides valuable insights into the arrangement of hydrogen atoms within the molecule. In a typical ¹H-NMR spectrum, the compound exhibits distinct signals corresponding to the aldehydic proton and the aromatic protons on the pyridine (B92270) ring.

A reported ¹H-NMR spectrum of this compound in DMSO-d6 shows the following chemical shifts (δ) in parts per million (ppm):

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Ligands for Catalysis

4-Bromopyridine-2-carbaldehyde serves as a crucial starting material for the creation of specialized ligands used in catalysis, which can lead to more efficient and sustainable chemical processes. The aldehyde group provides a convenient handle for elaboration into various coordinating moieties, while the bromo-substituent can be utilized in cross-coupling reactions to introduce further complexity.

Researchers have successfully utilized pyridine (B92270) derivatives, including those structurally related to this compound, to synthesize bidentate and tridentate ligands for transition metal catalysts. The resulting metal complexes have shown significant activity in various catalytic transformations. For example, bidentate 2-amino-4-(2-pyridinyl)pyrimidines, which can be synthesized from pyridine carbaldehydes, form ruthenium(II) complexes that are active in the transfer hydrogenation of ketones. Furthermore, palladium complexes of bidentate N,N ligands derived from similar precursors have been explored in coupling reactions. The development of palladium-catalyzed multicomponent synthesis of indolizines proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, showcasing the utility of bromopyridines in generating reactive intermediates for complex heterocycle synthesis. rsc.org

The design of these ligands often focuses on tuning the steric and electronic properties of the catalyst to achieve high efficiency and selectivity. The versatility of this compound allows for systematic modifications, enabling the synthesis of a library of ligands for screening in various catalytic applications. This approach is instrumental in the discovery of new catalysts for challenging chemical transformations.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a valuable building block in this compound and its derivatives. The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the potential for other intermolecular interactions, makes it an attractive component for the design of self-assembling systems.

Pyridine derivatives are known to play a significant role in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.govfrontiersin.org The aldehyde functionality of this compound can be transformed into various linker groups suitable for MOF synthesis. For instance, it can be converted to a carboxylic acid or an imine, which can then coordinate to metal ions to form extended networks. An ionic iron-based MOF has been assembled using 4′-pyridyl-2,2′:6′,2′′-terpyridine, demonstrating the utility of pyridyl ligands in creating porous materials for catalytic applications such as the hydroboration of alkynes. rsc.org

Furthermore, the self-assembly of macrocycles containing pyridine-2,6-diimine linkages into nanotubes has been reported. nih.gov These structures are held together by cooperative non-covalent interactions and exhibit interesting properties, such as high mechanical strength. The synthesis of such macrocycles can be envisioned starting from precursors like this compound, highlighting its potential in the bottom-up construction of functional nanomaterials. The investigation into the self-assembly of such molecules is crucial for developing new materials with tailored properties.

Development of Sustainable and Economical Synthetic Routes

The development of environmentally friendly and cost-effective methods for the synthesis of important chemical intermediates is a key focus of modern chemistry. Research into the synthesis of this compound and its derivatives is increasingly aimed at improving sustainability and economic viability.

One common synthetic route to this compound involves the oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)methanol. chemicalbook.com Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. The development of catalytic oxidation methods using greener oxidants, such as molecular oxygen or hydrogen peroxide, would represent a significant advancement in the sustainable synthesis of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules and FDA-approved drugs. nih.gov this compound serves as a valuable starting material for the synthesis of novel compounds for biological evaluation and for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in drug discovery, as they help to identify the key structural features of a molecule that are responsible for its biological activity. drugdesign.org

The aldehyde group of this compound is readily converted into a variety of functional groups, such as imines, amines, and amides, allowing for the systematic modification of a lead compound. The bromine atom can be used in cross-coupling reactions to introduce diverse substituents, further expanding the chemical space that can be explored. This versatility is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

For example, derivatives of pyridine-2-carboxaldehyde have been synthesized and evaluated for their antitumor activity. nih.gov SAR studies on these compounds have helped to elucidate the structural requirements for their cytotoxic effects. The presence of specific substituents on the pyridine ring has been shown to significantly impact the biological activity. nih.gov The insights gained from such studies are invaluable for the rational design of new and more effective therapeutic agents.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 4-bromopyridine-2-carbaldehyde in a laboratory setting?

- Methodology : A common approach involves bromination of pyridine-2-carbaldehyde derivatives using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For structurally similar aldehydes (e.g., 6-bromo-2-pyridinecarboxaldehyde), reactions often proceed in anhydrous solvents (e.g., dichloromethane) with catalysts like NaOH, followed by purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution and aldehyde proton resonance (δ ~10 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps . ORTEP-3 can generate publication-quality thermal ellipsoid plots .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Skin/Eye Exposure : Flush immediately with water for 15+ minutes; use safety goggles and nitrile gloves .

- Inhalation : Work in fume hoods with proper ventilation. Toxicity data for similar bromopyridines (e.g., 4-(bromomethyl)benzaldehyde) suggest acute respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The bromine atom at the 4-position acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids. However, the aldehyde group may compete for coordination sites in transition-metal catalysts (e.g., Pd). Computational studies (DFT) can model ligand-metal interactions to optimize selectivity .

- Experimental Design : Compare reaction yields using Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ catalysts. Monitor byproducts via GC-MS to identify competing pathways .

Q. What strategies resolve contradictions in reported crystallographic data for bromopyridine derivatives?

- Data Analysis :

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinning and high disorder .

- Validation Tools : Employ R-factor convergence tests and check CIF files with PLATON to detect symmetry errors .

- Case Study : For 4-bromopyridine hydrochloride (mp ~270°C), discrepancies in melting points may arise from polymorphic forms or hydration states. Pair DSC with PXRD to resolve .

Q. How can this compound be functionalized for applications in drug-discovery pipelines?

- Methodological Approaches :

- Schiff Base Formation : React with primary amines to form imine ligands for metal complexes (e.g., antimicrobial agents). Characterize stability via pH-dependent UV-Vis studies .

- Click Chemistry : Utilize aldehyde-azide cycloaddition to generate heterocyclic scaffolds. Optimize using Cu(I) catalysts in aqueous/organic biphasic systems .

Q. What computational tools are effective for predicting the environmental fate of this compound?

- Modeling Strategies :

- QSPR Models : Predict biodegradation rates using descriptors like logP and molecular polarizability.

- Indoor Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on silica or cellulose surfaces, as demonstrated for related aldehydes in indoor chemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。